molecular formula C22H16O3 B15032739 2,6-Diphenyl-1-benzofuran-4-yl acetate

2,6-Diphenyl-1-benzofuran-4-yl acetate

Cat. No.: B15032739
M. Wt: 328.4 g/mol
InChI Key: LIWSIRSWABWJBS-UHFFFAOYSA-N
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Description

2,6-Diphenyl-1-benzofuran-4-yl acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including 2,6-Diphenyl-1-benzofuran-4-yl acetate, often involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or copper are commonly used in these processes . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-1-benzofuran-4-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

2,6-Diphenyl-1-benzofuran-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-1-benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenyl-1-benzofuran-4-yl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(2,6-diphenyl-1-benzofuran-4-yl) acetate

InChI

InChI=1S/C22H16O3/c1-15(23)24-21-12-18(16-8-4-2-5-9-16)13-22-19(21)14-20(25-22)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

LIWSIRSWABWJBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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